molecular formula C11H12O4 B049581 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid CAS No. 121625-78-3

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid

Cat. No. B049581
M. Wt: 208.21 g/mol
InChI Key: KOXFZRZSHOMWOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including structures similar to 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid, has been achieved through different methods. One notable approach involves Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, showcasing the versatility of benzofuran synthesis in the creation of complex molecules (Huang et al., 2019). Another method describes the synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives, highlighting the diverse synthetic routes available for related benzofuran compounds (Gao et al., 2011).

Molecular Structure Analysis

The structural characteristics of benzofuran derivatives have been explored in various studies. For instance, the supramolecular interactions of 1-benzofuran-2,3-dicarboxylic acid in its monoanionic form have been analyzed, revealing insights into the molecular interactions and crystal packing of benzofuran-based ligands (Koner & Goldberg, 2009).

Scientific Research Applications

  • Chemical Synthesis

    • Application : “6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid” is used as a chemical intermediate .
  • [3+2] Cycloaddition Reactions

    • Application : A series of 1,3-substituted 5-diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles undergo [3+2] cycloaddition reactions with maleic anhydride and dimethyl .
  • Reaction with Tosylhydrazine

    • Application : These compounds react with tosylhydrazine to give 4-oxo-5-tosylhydrazino derivatives .
  • Intermediate of Propala

    • Application : “6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid” can be used as an intermediate of Propala .
  • Pharmaceutical Testing

    • Application : This compound is used for pharmaceutical testing .
  • Chemical Synthesis
    • Application : This compound is used in chemical synthesis .

properties

IUPAC Name

6,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)3-7(12)9-6(10(13)14)5-15-8(9)4-11/h5H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXFZRZSHOMWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CO2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355355
Record name 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid

CAS RN

121625-78-3
Record name 6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,5-Dimethyl-1,3-cyclohexandione is dissolved in 15 ml of methanol and cooled to 0° C. A solution of KOH (2 g, 35.7 mmol) in 15 ml of methanol is added drop wise. A solution of 3-bromo-2-oxo-propionic acid ethyl ester (4.7 ml, 37.5 mmol) in 15 ml of methanol is added drop wise. The mixture is allowed to warm up to room temperature and is stirred for 16 h. Then 15 ml of a 45% aqueous sodium hydroxide solution is added. After additional 4 h at room temperature, 25 ml of concentrated HCl is added. Methanol is evaporated slowly under reduced pressure whereas the product precipitates as light crystals. The product is filtrated off and washed with water.
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